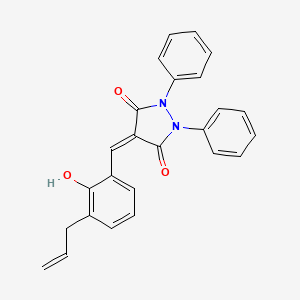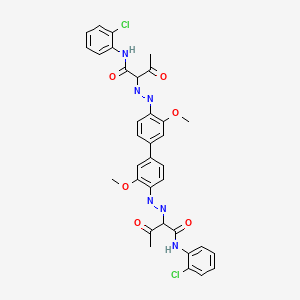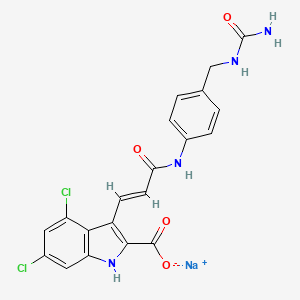
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is a complex organic compound with a unique structure. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
化学反应分析
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Halogens, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
1H-Indole-2-carboxylic acid: A simpler compound with similar core structure but lacking the additional functional groups.
2-Carboxyindole: Another indole derivative with a carboxyl group at the 2-position.
2-Indolylformic acid: Similar to 1H-Indole-2-carboxylic acid but with a formic acid group.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((1E)-3-((4-(((aminocarbonyl)amino)methyl)phenyl)amino)-3-oxo-1-propenyl)-4,6-dichloro-, monosodium salt is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
182314-66-5 |
|---|---|
分子式 |
C20H15Cl2N4NaO4 |
分子量 |
469.2 g/mol |
IUPAC 名称 |
sodium;3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H16Cl2N4O4.Na/c21-11-7-14(22)17-13(18(19(28)29)26-15(17)8-11)5-6-16(27)25-12-3-1-10(2-4-12)9-24-20(23)30;/h1-8,26H,9H2,(H,25,27)(H,28,29)(H3,23,24,30);/q;+1/p-1/b6-5+; |
InChI 键 |
IMIMNQPCIGMPFI-IPZCTEOASA-M |
手性 SMILES |
C1=CC(=CC=C1CNC(=O)N)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)N)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



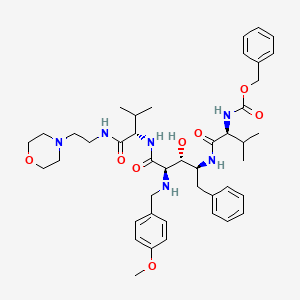
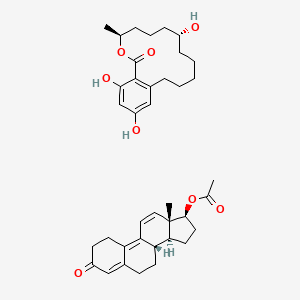
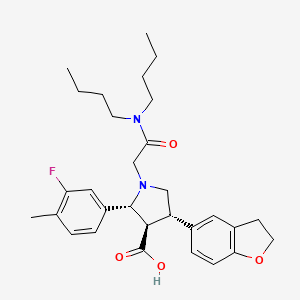



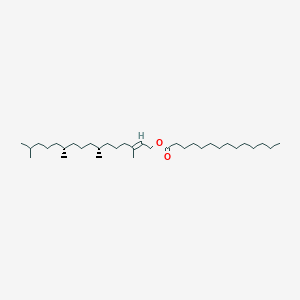
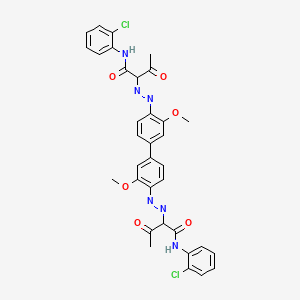

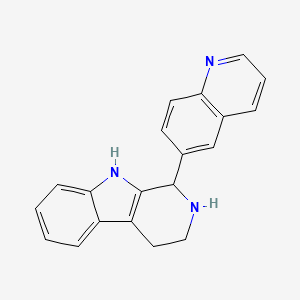
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
